2-Mercapto-6-phenethylpyrimidin-4-ol 2-Mercapto-6-phenethylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 656822-33-2
VCID: VC17975899
InChI: InChI=1S/C12H12N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16)
SMILES:
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol

2-Mercapto-6-phenethylpyrimidin-4-ol

CAS No.: 656822-33-2

Cat. No.: VC17975899

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

2-Mercapto-6-phenethylpyrimidin-4-ol - 656822-33-2

Specification

CAS No. 656822-33-2
Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
IUPAC Name 6-(2-phenylethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Standard InChI InChI=1S/C12H12N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16)
Standard InChI Key OVJRYRSIWUSVPL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCC2=CC(=O)NC(=S)N2

Introduction

2-Mercapto-6-phenethylpyrimidin-4-ol is a sulfur-containing organic compound belonging to the class of pyrimidines. It is characterized by the presence of a phenethyl group attached to the pyrimidine ring and a mercapto (-SH) group, which are crucial for its chemical properties and biological activities. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structure and potential applications.

Synthesis Methods

The synthesis of 2-Mercapto-6-phenethylpyrimidin-4-ol typically involves multi-step chemical reactions starting from appropriate pyrimidine precursors. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.

  • Starting Materials: Pyrimidine derivatives with suitable functional groups for modification.

  • Reaction Conditions: Controlled temperature, pressure, and solvent selection are crucial for optimizing reaction outcomes.

  • Purification Techniques: Methods such as chromatography may be employed to isolate and purify the compound.

Biological Activities and Applications

While specific biological activities of 2-Mercapto-6-phenethylpyrimidin-4-ol are not extensively documented in the available literature, compounds with similar structures have shown potential in various biological applications. For instance, pyrimidine derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties. The mercapto group can also contribute to antioxidant activities.

Potential Biological ActivitiesDescription
AntimicrobialInhibition of microbial growth
AntiviralInhibition of viral replication
AnticancerInhibition of cancer cell proliferation
AntioxidantNeutralization of free radicals

Research Findings and Future Directions

Research on 2-Mercapto-6-phenethylpyrimidin-4-ol is limited, but its unique structure suggests potential for further investigation. Future studies could focus on exploring its biological activities, optimizing synthesis methods, and evaluating its applications in pharmaceuticals and materials science.

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